3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide features a hybrid heterocyclic scaffold combining a 3,5-dimethylpyrazole moiety linked via a propanamide chain to a para-substituted phenyl ring bearing a 1,2,4-triazolylmethyl group.
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H20N6O/c1-12-16(13(2)22-21-12)7-8-17(24)20-15-5-3-14(4-6-15)9-23-11-18-10-19-23/h3-6,10-11H,7-9H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
HQJGCIUFACYXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Triazole Ring: The triazole ring is formed by reacting 1H-1,2,4-triazole with suitable alkylating agents.
Coupling Reaction: The final step involves coupling the pyrazole and triazole rings with a propanamide linker.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linker.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic rings can be used to create novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s triazole ring can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its dual heterocyclic system (pyrazole + triazole) and amide linker. Below is a comparison with structurally related compounds from the evidence:
Key Observations :
- Triazole Positioning : The target compound’s triazole is attached via a methylene group to the phenyl ring, similar to pramiconazole and the benzylamine derivative . This substitution pattern is critical for binding to fungal CYP51 enzymes .
- Amide vs. Nitrile Linkers : Unlike the nitrile-containing analogs in , the amide group in the target compound may enhance solubility and metabolic stability.
- Pyrazole vs.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (332.39) is significantly smaller than pramiconazole (659.73), suggesting better bioavailability and blood-brain barrier penetration .
- Melting Points : Triazole-containing analogs in (e.g., 49269-00, mp 158–159°C) indicate high crystallinity, which may correlate with the target compound’s stability .
- Solubility : The amide group likely improves aqueous solubility compared to nitrile-containing analogs () .
Crystallographic Considerations
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic derivative featuring a pyrazole and triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 314.39 g/mol. The structure comprises a pyrazole ring substituted at the 4-position with a propanamide group and a phenyl ring linked through a triazole unit.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and triazole functionalities exhibit significant biological activities. Below are key findings related to the biological activity of this specific compound:
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazole and triazole show promising cytotoxic effects against various cancer cell lines:
- The compound exhibited IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, indicating significant growth inhibition .
- A related study reported that compounds with similar structural features displayed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
Anti-inflammatory Activity
Research has suggested that pyrazole derivatives can also exhibit anti-inflammatory properties:
- Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, potentially through NF-kB pathway inhibition .
Comparative Analysis with Related Compounds
The following table summarizes the biological activity of structurally related compounds:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Pyrazole derivative | 3.79 | Anticancer (MCF7) |
| Compound B | Triazole derivative | 12.50 | Anticancer (SF-268) |
| Compound C | Pyrazole-triazole hybrid | 42.30 | Anticancer (NCI-H460) |
| Compound D | Pyrazole derivative | 3.25 | Anticancer (Hep-2) |
Case Studies
- Study on Pyrazole Derivatives : A study by Bouabdallah et al. evaluated various pyrazole derivatives for their anticancer properties, finding that modifications at specific positions significantly enhanced their cytotoxicity against multiple cancer lines .
- Triazole-Based Compounds : Research on triazole derivatives has shown that they can effectively inhibit tumor growth in vivo, suggesting that the incorporation of both pyrazole and triazole could yield synergistic effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
